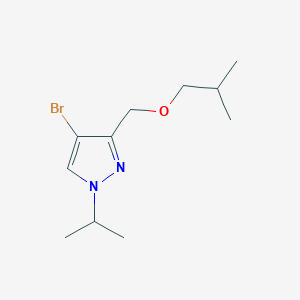

![molecular formula C16H17N3O B2429683 3-(2-甲氧基苯基)-2,5,7-三甲基吡唑并[1,5-a]嘧啶 CAS No. 797028-37-6](/img/structure/B2429683.png)

3-(2-甲氧基苯基)-2,5,7-三甲基吡唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

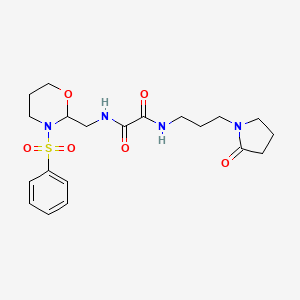

This compound belongs to the class of organic compounds known as pyrazolopyrimidines, which are polycyclic aromatic compounds containing a pyrazole ring fused to a pyrimidine ring. Pyrazolopyrimidines have a 5-membered ring with two nitrogen atoms and a 6-membered ring with two nitrogen atoms. The methoxyphenyl and trimethyl groups are substituents on the pyrazolopyrimidine core .

Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques provide information about the arrangement of atoms, the types of bonds, and the molecular weight .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its structure and the conditions under which it is used. Pyrazolopyrimidines can participate in various chemical reactions, including substitutions, additions, and eliminations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be determined by experimental measurements. These properties are influenced by factors such as the compound’s structure and the presence of functional groups .科学研究应用

荧光应用

包括与指定化合物类似的衍生物在内的吡唑并[1,5-a]嘧啶已因其作为功能性荧光团的潜力而被探索。例如,Castillo、Tigreros 和 Portilla (2018) 的一项研究详细介绍了 3-甲酰吡唑并[1,5-a]嘧啶的微波辅助合成工艺,该工艺用作创建新型荧光团的中间体。这些化合物表现出显着的荧光强度和量子产率,表明它们在检测生物学或环境相关物种方面的适用性 (Castillo, Tigreros, & Portilla, 2018).

抗癌活性

某些吡唑并[1,5-a]嘧啶衍生物的合成和生物学评价显示出中等的抗癌活性。陆九福等人(2015) 合成了一种具有相似结构的化合物,通过结构分析和生物活性测试证明了其对癌症的潜力 (Lu Jiu-fu et al., 2015).

酶抑制

对吡唑并[1,5-a]嘧啶的研究也扩展到酶抑制,这些化合物作为黄嘌呤氧化酶的抑制剂,黄嘌呤氧化酶是治疗高尿酸血症和相关疾病的靶点。Springer 等人 (1976) 探索了 3-取代衍生物的合成,发现了显着的抑制能力,并提供了对潜在治疗应用的见解 (Springer et al., 1976).

抗炎和抗癌活性

据报道,在超声波照射下对新型吡唑并[1,5-a]嘧啶衍生物进行了环保合成,这些化合物表现出有希望的抗炎和抗癌活性。这项研究强调了化合物类别在治疗应用中的潜力 (Kaping et al., 2016).

安全和危害

未来方向

作用机制

Target of Action

Similar pyrimidine derivatives have been shown to exhibit neuroprotective and anti-inflammatory properties . They interact with human microglia and neuronal cell models , suggesting that these cells could be potential targets.

Mode of Action

It’s known that similar pyrimidine derivatives can inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that 3-(2-Methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine might interact with its targets to modulate these biochemical pathways.

Biochemical Pathways

The compound appears to affect several biochemical pathways. It has been suggested that similar compounds can inhibit endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway . These pathways play crucial roles in cellular function and inflammation, suggesting that the compound could have broad effects on cellular health and function.

Result of Action

The result of the compound’s action is neuroprotective and anti-inflammatory. Similar compounds have shown promising results in reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that 3-(2-Methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine could potentially have similar effects.

生化分析

Biochemical Properties

3-(2-Methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine, like other pyrazolo[1,5-a]pyrimidines, has been found to interact with various enzymes and proteins. For instance, pyrimidine derivatives have been reported to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism

Cellular Effects

It has been suggested that pyrimidine derivatives can exert anticancer potential through different action mechanisms

Molecular Mechanism

It is known that pyrimidine derivatives can exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases

Metabolic Pathways

Pyrimidines are ultimately catabolized to CO2, H2O, and urea

属性

IUPAC Name |

3-(2-methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c1-10-9-11(2)19-16(17-10)15(12(3)18-19)13-7-5-6-8-14(13)20-4/h5-9H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWYEWOMDIBCLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-tert-butyl-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B2429601.png)

![(2Z,5E)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2429602.png)

![2-((4-Bromophenyl)sulfonyl)-1-(4-chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2429603.png)

![N-(3-fluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2429607.png)

![2-Chloro-4-[4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine](/img/structure/B2429616.png)

![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2429622.png)